Terazosin Dimer Impurity Dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Terazosin Dimer Impurity Dihydrochloride involves the reaction of 2-chloro-6,7-dimethoxyquinazoline-4-amino with piperazine in the presence of isoamyl alcohol as a solvent . The purification process is carried out using column chromatography .
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented, but the synthesis and purification processes are similar to those used in laboratory settings, involving high-purity reagents and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions: : Terazosin Dimer Impurity Dihydrochloride undergoes various chemical reactions, including substitution reactions due to the presence of reactive functional groups .
Common Reagents and Conditions: : Common reagents used in these reactions include isoamyl alcohol, piperazine, and 2-chloro-6,7-dimethoxyquinazoline-4-amino . The reactions typically occur under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed: : The major product formed from these reactions is this compound itself, along with other minor impurities that are separated during the purification process .
Scientific Research Applications
Chemistry: : In chemistry, Terazosin Dimer Impurity Dihydrochloride is used as a reference standard for the quality control of Terazosin .
Biology and Medicine: : In biological and medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of Terazosin and its impurities . It helps in understanding the metabolism and potential side effects of Terazosin .
Industry: : In the pharmaceutical industry, this compound is used in the development and quality control of Terazosin-based medications .
Mechanism of Action
Terazosin Dimer Impurity Dihydrochloride, like Terazosin, acts as an alpha-1 adrenergic antagonist . It blocks the action of adrenaline on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate . This results in lowered blood pressure and improved urinary flow .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other alpha-1 adrenergic antagonists such as Doxazosin, Prazosin, and Alfuzosin .
Uniqueness: : Terazosin Dimer Impurity Dihydrochloride is unique due to its dimeric structure, which distinguishes it from other alpha-1 adrenergic antagonists . This structural difference may influence its pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
1486464-41-8 |
---|---|
Molecular Formula |
C24H30Cl2N8O4 |
Molecular Weight |
565.456 |
IUPAC Name |
2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C24H28N8O4.2ClH/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24;;/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*1H |
InChI Key |
SDPHRGYPGDUGEQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC.Cl.Cl |
Synonyms |
2,2’-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine] Dihydrochloride; USP Terazosin Related Compound C; |
Origin of Product |
United States |
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